molecular formula C12H17NOS B7509914 N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide

N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide

Cat. No. B7509914
M. Wt: 223.34 g/mol
InChI Key: KTJKUAQCZNVJMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide, also known as CPET, is a synthetic compound that has been studied for its potential use in scientific research. CPET is a member of the thiophene class of compounds, which are known to have a range of biological activities. In

Mechanism of Action

The mechanism of action of N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide is not fully understood, but it is thought to act through a variety of pathways. One proposed mechanism of action is through the activation of the Nrf2 pathway, which plays a key role in cellular defense against oxidative stress. N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide has also been shown to modulate the activity of enzymes involved in cellular metabolism and to have anti-inflammatory effects.
Biochemical and Physiological Effects
N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide has been shown to have a range of biochemical and physiological effects. In animal models, N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide has also been shown to have anti-tumor effects in cancer cell lines.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide in lab experiments is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide also has a relatively low toxicity profile, which makes it a safer alternative to other compounds. However, one limitation of using N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are many potential future directions for research on N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide. One area of research could be in the development of new synthetic methods for N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide, which could improve its solubility and make it easier to work with in lab experiments. Another area of research could be in the development of new drug formulations that could improve its bioavailability and efficacy. Additionally, N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide could be studied further for its potential use in the treatment of a variety of diseases, including cancer, neurodegenerative diseases, and metabolic disorders.

Synthesis Methods

N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide can be synthesized using a variety of methods, including the reaction of cyclopropylmethylamine with 2-bromo-3-methylthiophene-2-carboxylic acid, followed by reduction with sodium borohydride. Other methods of synthesis have also been reported in the literature.

Scientific Research Applications

N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience, where N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide has also been studied for its potential use in the treatment of cancer, inflammation, and metabolic disorders.

properties

IUPAC Name

N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS/c1-8-6-7-15-11(8)12(14)13(3)9(2)10-4-5-10/h6-7,9-10H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTJKUAQCZNVJMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N(C)C(C)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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